4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide
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Overview
Description
4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group at the 4-position, a benzyloxy group at the 2-position, and a cyclopropyl group attached to the amide nitrogen. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide can be achieved through a multi-step process. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 2-benzyloxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group, yielding 4-amino-2-benzyloxybenzoic acid.
Amidation: The 4-amino-2-benzyloxybenzoic acid is then reacted with cyclopropylamine under appropriate conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the benzyloxy group or the amide functionality.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced benzyloxy or amide derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(benzyloxy)benzamide: Lacks the cyclopropyl group, which may affect its biological activity and properties.
4-Amino-2-(methoxy)-N-cyclopropylbenzamide: Contains a methoxy group instead of a benzyloxy group, leading to different chemical and biological characteristics.
4-Amino-2-(benzyloxy)-N-methylbenzamide: Has a methyl group instead of a cyclopropyl group, which can influence its reactivity and interactions.
Uniqueness
4-Amino-2-(benzyloxy)-N-cyclopropylbenzamide is unique due to the presence of both the benzyloxy and cyclopropyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to certain targets or improve its stability and solubility.
Properties
IUPAC Name |
4-amino-N-cyclopropyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-13-6-9-15(17(20)19-14-7-8-14)16(10-13)21-11-12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVHXZOYSQUNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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